molecular formula C8H12N2O2 B15239010 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one

Cat. No.: B15239010
M. Wt: 168.19 g/mol
InChI Key: OCAOURMQJMHESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of diaminomaleonitrile with ®-1-aminopropan-2-ol, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are critical in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-amino-1-(2-hydroxypropyl)pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5-6,11H,4,9H2,1H3

InChI Key

OCAOURMQJMHESY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=CC1=O)N)O

Origin of Product

United States

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